molecular formula C6H4F2N2O3 B1434868 4-Difluoromethoxy-3-nitropyridine CAS No. 1214360-74-3

4-Difluoromethoxy-3-nitropyridine

Cat. No.: B1434868
CAS No.: 1214360-74-3
M. Wt: 190.1 g/mol
InChI Key: FEVJSTPDIPGFNA-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-3-nitropyridine is a chemical compound with the molecular formula C6H4F2N2O3 and a molecular weight of 190.11 g/mol . This compound is characterized by the presence of a difluoromethoxy group and a nitro group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-Difluoromethoxy-3-nitropyridine is utilized in various scientific research fields, including:

Safety and Hazards

For safety, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Mechanism of Action

4-(difluoromethoxy)-3-nitropyridine . Its potential therapeutic applications and safety profile warrant exploration. 🌟 .

Preparation Methods

The synthesis of 4-Difluoromethoxy-3-nitropyridine involves several steps. One common method starts with the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with difluoromethoxy reagents under specific conditions to yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. For example, using sodium hydroxide as an alkali in the final step can significantly improve the overall yield and purity of the product .

Chemical Reactions Analysis

4-Difluoromethoxy-3-nitropyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, bromomethyl cyclopropane, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Difluoromethoxy-3-nitropyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-(difluoromethoxy)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O3/c7-6(8)13-5-1-2-9-3-4(5)10(11)12/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVJSTPDIPGFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.